Superior Overall Survival Compared to Gefitinib in Phase III ARCHER 1050 Trial
In the randomized Phase III ARCHER 1050 trial, dacomitinib demonstrated a statistically significant improvement in overall survival (OS) compared to gefitinib in patients with newly diagnosed, advanced EGFR-mutant NSCLC [1]. The median OS was 34.1 months for dacomitinib versus 26.8 months for gefitinib [1].
| Evidence Dimension | Overall Survival (OS) |
|---|---|
| Target Compound Data | 34.1 months |
| Comparator Or Baseline | Gefitinib: 26.8 months |
| Quantified Difference | 7.3 months (HR = 0.76; 95% CI, 0.58-0.99; P = 0.044) |
| Conditions | Phase III, randomized, open-label trial (ARCHER 1050) in 452 patients with advanced EGFR-mutant NSCLC (exon 19 deletion or L858R mutation) without brain metastases. |
Why This Matters
This is the only direct evidence of an overall survival advantage for a second-generation EGFR TKI over a first-generation TKI, a critical differentiator for clinical procurement.
- [1] Mok TS, Cheng Y, Zhou X, et al. Improvement in Overall Survival in a Randomized Study That Compared Dacomitinib With Gefitinib in Patients With Advanced Non–Small-Cell Lung Cancer and EGFR-Activating Mutations. J Clin Oncol. 2018;36(22):2244-2250. View Source
